N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine, also known by its CAS Registry Number 6364-00-7, is an organic compound characterized by a naphthalene core substituted with an ethoxyphenyl group. This compound has garnered attention for its potential applications in various fields of chemistry and materials science.
N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine is classified as an amine due to the presence of the amine functional group. Its structure includes multiple aromatic rings, classifying it among polycyclic aromatic compounds.
The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 1-naphthylamine.
Technical Details:
The final product can be isolated through crystallization from suitable solvents after cooling the reaction mixture .
N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine features a complex molecular structure characterized by:
Structural Data:
InChI=1S/C18H17NO/c1-2-20-16-12-10-15(11-13-16)19-18-9-5-7-14-6-3-4-8-17(14)18/h3-13,19H,2H2,1H3
O(C1=CC=C(C=C1)NC2=CC=CC=3C=CC=CC32)CC
This data indicates a significant degree of conjugation within the molecule due to the presence of multiple aromatic systems .
N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine can participate in various chemical reactions typical of aromatic compounds:
Technical Details:
These reactions are essential for modifying the compound for specific applications or enhancing its properties .
The mechanism of action for N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine primarily involves its interactions at the molecular level, particularly in biological or catalytic contexts.
Data:
Understanding these interactions is crucial for exploring its application in drug development or catalysis .
N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine exhibits several notable physical properties:
The chemical properties include:
These properties are significant for practical applications in synthesis and material science .
N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine has potential applications in various scientific fields:
Research continues to explore these applications, focusing on enhancing the efficacy and functionality of this compound .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5